molecular formula C4H6F3NO2 B040017 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid CAS No. 122490-10-2

2-(Aminomethyl)-3,3,3-trifluoropropanoic acid

Cat. No.: B040017
CAS No.: 122490-10-2
M. Wt: 157.09 g/mol
InChI Key: JTVNVXKFDGVLJA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is an organic compound characterized by the presence of an amino group attached to a trifluoromethyl-substituted propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3,3-trifluoropropanoic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification methods to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Aminomethyl)-3,3,3-trifluoropropanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those requiring fluorinated groups for enhanced bioactivity and metabolic stability.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • 2-(Aminomethyl)-3,3,3-trifluorobutanoic acid
  • 2-(Aminomethyl)-3,3,3-trifluoropentanoic acid
  • 2-(Aminomethyl)-3,3,3-trifluorohexanoic acid

Comparison:

  • Uniqueness: 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is unique due to its specific chain length and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.
  • Chemical Properties: The trifluoromethyl group significantly influences the compound’s reactivity, stability, and lipophilicity compared to its analogs with different chain lengths.
  • Applications: While similar compounds may share some applications, this compound is particularly favored in medicinal chemistry for its optimal balance of properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

2-(Aminomethyl)-3,3,3-trifluoropropanoic acid (CAS No. 122490-10-2) is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity and alters its interaction with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C4H6F3NO2
  • Molecular Weight : 155.09 g/mol
  • Structure : The presence of a trifluoromethyl group contributes to significant steric and electronic effects, influencing the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, which can lead to potent inhibition or activation in various biochemical pathways. This compound has been studied for its potential as:

  • Enzyme Inhibitor : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulator : Its unique structure allows it to modulate receptor activity, potentially influencing signaling pathways.

Enzyme Interactions

Research indicates that the compound can act as an enzyme inhibitor in various biochemical assays. The trifluoromethyl group may enhance the binding interactions with active sites of enzymes, leading to increased potency compared to non-fluorinated analogs.

Case Studies

  • Anticancer Activity : In studies involving cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential use in cancer therapeutics. The mechanism appears to involve apoptosis induction through modulation of key signaling pathways.
  • Neuroprotective Effects : Preliminary data suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundAmino acid derivativeEnzyme inhibition, anticancer properties
Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochlorideEster derivativeEnzyme interactions, biochemical probes
3,3,3-Trifluoropropionic acidCarboxylic acidLimited biological activity

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives. These derivatives have shown enhanced stability and bioactivity due to the incorporation of the trifluoromethyl group. Notably:

  • Stereochemistry Impact : The stereochemical configuration of the amino group significantly affects the biological activity of this compound. Studies have shown that different stereoisomers exhibit varying degrees of potency against specific targets.
  • Peptide Stability : Incorporating this compound into peptide structures has been shown to enhance stability and resistance to enzymatic degradation.

Properties

IUPAC Name

2-(aminomethyl)-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVNVXKFDGVLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381988
Record name 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122490-10-2
Record name 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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